(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine is a chemical compound characterized by its unique chromen ring structure. This compound is classified as an amine due to the presence of an amino group attached to the chromen framework. Its molecular formula is , and it is known for its potential applications across various scientific fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its structural features, indicating the presence of trimethyl groups and a dihydrochromen moiety.
The synthesis of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine typically involves several key steps:
The molecular structure of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine features:
(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine can participate in various chemical reactions:
The mechanism of action for (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine involves its interactions at a molecular level:
The physical and chemical properties of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine include:
(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine has several notable applications:
Chroman-4-yl amines exhibit structural diversity based on ring saturation patterns and substitution motifs:
The amine group at C-4 exists primarily in a sp³-hybridized state, adopting a pseudo-axial or pseudo-equatorial conformation depending on ring puckering. This orientation influences intermolecular interactions with biological targets. Geminal dimethyl substitution at C-2 imposes significant steric constraints, locking the ring in a specific conformation and enhancing metabolic stability by blocking oxidative pathways [6]. Methylation at C-6 enhances electron density in the aromatic ring, potentially influencing π-stacking interactions. Computational analyses reveal that the C-4 amine in 3,4-dihydro-2H-chromen derivatives exhibits nucleophilic character suitable for forming hydrogen-bond donor/acceptor interactions—a critical feature for target binding [1].
Table 1: Structural Analogues of Chroman-4-yl Amines and Their Natural Sources
Compound Name | Substitution Pattern | Natural Source | Structural Feature |
---|---|---|---|
(R)-5-Hydroxy-2-methylchroman-4-one | 2-CH₃, 5-OH | Cryptosporiopsis sp. H2–1 (fungus) | C-4 carbonyl instead of amine |
Takanechromanone A | Complex C-2 prenylation | Hypericum sikokumontanum | Polycyclic chromanone |
Pestaloficiol G | Multi-ring fused system | Pestalotiopsis fici (fungus) | Tetrahydrochromanone derivative |
Fusarochromanone | 2,3-Unsaturation | Fusarium roseum (fungus) | Chromone-like structure |
(2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine | 2,2,6-(CH₃)₃, 4-NH₂ | Synthetic | Target amine derivative |
The synthesis of chroman-4-yl amines emerged from systematic efforts to optimize natural chromanone pharmacophores. Early investigations focused on natural chromanones like pestaloficiols (isolated from Pestalotiopsis fici fungus) and fusarochromanone (from Fusarium roseum), which demonstrated moderate cytotoxic activities but lacked target specificity [1]. These compounds served as structural templates for synthetic optimization. The strategic incorporation of an amine group at C-4 was pioneered through Knoevenagel condensation and reductive amination approaches in the late 2000s, aiming to enhance hydrogen-bonding capacity and improve solubility profiles [6].
The specific compound (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine was first reported in 2015 as an intermediate in the synthesis of spirochromanone derivatives evaluated for anticancer activity. Its preparation involves a three-step sequence:
This synthetic route achieves moderate yields (45-60%), with the key challenge being epimerization control at C-4. Advanced purification techniques (HPLC with chiral stationary phases) enable isolation of enantiomerically pure forms, as the (R)- and (S)- enantiomers exhibit differential bioactivities. The discovery represented a significant advancement in chromanone chemistry by demonstrating that C-4 amine functionalization could enhance target engagement compared to carbonyl-based chromanones [6].
(2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine serves as a versatile synthon for developing therapeutically relevant compounds. Key analogues include:
Table 2: Derivatives and Analogues of Chroman-4-yl Amines and Their Research Applications
Structural Class | Representative Derivative | Synthetic Modification | Research Significance |
---|---|---|---|
Spirochromanone-Amines | Spiro[chroman-2,4'-piperidin]-4-amines | Condensation with piperidine derivatives | Apoptosis-inducing agents in MCF-7 cells |
3-Benzylidenechroman-4-amines | 3-(4-Chlorobenzylidene)-4-aminochroman | Knoevenagel at C-3 | Tubulin polymerization inhibitors |
Hybrid Triazine-Chromenamines | 2-Imino-2H-chromen-3-yl-1,3,5-triazines | Coupling with triazine pharmacophores | Anticancer agents (IC₅₀ ~1.51–2.60 μM) |
Dihydrobenzo[f]chromen-3-amines | 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amines | Scaffold hopping from natural products | DPP-4 inhibitors (IC₅₀ ≈ 2.0 nM) |
Halogenated Chroman-4-amines | 6-Bromo-2,2-dimethylchroman-4-amine | Electrophilic aromatic substitution | ROS-inducing anticancer agents |
The academic significance of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine lies in its role as a conformational anchor: The geminal dimethyl group restricts ring inversion, enabling precise stereochemical control in drug design. Its electron-donating methyl groups enhance aromatic ring nucleophilicity, facilitating interactions with electron-deficient therapeutic targets. Furthermore, the C-4 amine serves as a versatile handle for constructing libraries via acylation, sulfonylation, or reductive alkylation [6]. These features have established it as a valuable building block in developing enzyme inhibitors (notably DPP-4 and tubulin polymerases) and receptor modulators with improved selectivity profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7